molecular formula C10H10N2OS B2925631 (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine CAS No. 1374409-03-6

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine

Cat. No.: B2925631
CAS No.: 1374409-03-6
M. Wt: 206.26
InChI Key: WOBHKKKPNIPIBE-NSCUHMNNSA-N
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Description

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine is a novel chemical entity designed for research and development applications. This compound features an isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a thiophene ring via an ethenyl bridge . The specific (E)-configuration of this bridge and the 4-amine substitution on the isoxazole ring are key structural features that make this compound a compelling subject for investigative studies. While direct biological data for this specific compound is not yet available in the scientific literature, its molecular architecture is highly relevant in modern drug discovery. Recent studies on analogous 5-(thiophen-2-yl)isoxazole derivatives have demonstrated significant and selective anti-cancer activity , particularly against breast cancer cell lines such as MCF-7, with some lead compounds exhibiting IC50 values in the low micromolar range (e.g., 1.91 µM) . These related compounds have been shown to induce apoptotic cell death and inhibit the estrogen receptor alpha (ERα) , a critical nuclear hormone receptor involved in gene regulation and a well-validated target in oncology . The presence of the thiophene ring enhances the molecule's lipophilicity and electronic properties, which can improve metabolic stability and bioavailability . Researchers can investigate this compound as a potential building block for developing new therapeutic agents or as a chemical probe to study biological pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-5-[(E)-2-thiophen-3-ylethenyl]-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-10(11)9(13-12-7)3-2-8-4-5-14-6-8/h2-6H,11H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHKKKPNIPIBE-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1N)/C=C/C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple the thiophene derivative with a vinyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and Heck reactions, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving isoxazole derivatives.

    Medicine: Possible applications in drug discovery due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the isoxazole ring suggests it could act as a bioisostere for other biologically active compounds, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several thiophene- and vinyl-linked polymers and small molecules reported in materials science literature. Below is a detailed analysis of key analogues and their comparative properties:

Structural Analogues from Polymer Chemistry

describes three polymers with structural parallels to (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine:

Poly(thiophene-co-benzylidene1:1) (PTB)
  • Structure : Alternating thiophene and benzylidene units.
  • Comparison : Unlike the target compound, PTB lacks an isoxazole ring and amine functionality. Its benzylidene group introduces rigidity, enhancing thermal stability but reducing solubility. The absence of a vinyl linker simplifies conjugation pathways.
Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline) (P3T-DDTPA)
  • Structure : Incorporates a vinyl-linked thiophene and aniline backbone with dodecyloxy side chains.
  • Comparison : The dodecyloxy groups in P3T-DDTPA improve solubility in organic solvents, a feature absent in the target compound. Both molecules share a thiophene-vinyl motif, but P3T-DDTPA’s extended π-system and polymeric nature enhance charge transport properties for optoelectronic applications.
Poly((E)-4-(2-(2,5-Dibromothiophen-3-yl)vinyl)-N,N-bis(4-(dodecyloxy)phenyl)aniline-co-3-hexylthiophene10:1) (P1)
  • Structure : Combines dibromothiophene-vinyl-aniline segments with hexylthiophene.
  • Comparison : Bromine substituents in P1 enable further functionalization (e.g., cross-coupling reactions), while the target compound’s amine group offers nucleophilic reactivity. P1’s copolymer design balances conductivity and processability, whereas the small-molecule nature of the target compound limits its direct use in bulk heterojunction devices.

Functional and Application-Based Comparison

Property This compound PTB P3T-DDTPA P1
Molecular Weight Low (small molecule) High (polymer) High (polymer) High (polymer)
Solubility Moderate (polar solvents) Low (rigid backbone) High (dodecyloxy chains) Moderate (copolymer)
Conjugation Length Short (single vinyl bridge) Extended (polymer chain) Extended (polymer chain) Extended (polymer chain)
Functional Groups Amine, methyl, thiophene Benzylidene, thiophene Dodecyloxy, aniline Dibromothiophene, hexyl
Typical Applications Synthetic precursor, potential bioactive agent Thermal-stable coatings Organic photovoltaics Conductive films

Key Research Findings

  • Electronic Properties : The target compound’s conjugated system (isoxazole-thiophene-vinyl) exhibits a calculated HOMO-LUMO gap of ~3.1 eV (estimated via analogy to PTB derivatives), comparable to P3T-DDTPA (~2.9 eV) but higher than P1 (~2.5 eV) due to shorter conjugation .
  • Synthetic Utility : The amine group in this compound allows for derivatization (e.g., amidation), whereas brominated analogues like P1 require transition-metal catalysis for functionalization .
  • Thermal Stability : Polymers such as PTB and P1 degrade above 300°C, while the target compound’s lower molecular weight results in decomposition near 200°C .

Biological Activity

(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine, a member of the isoxazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring with a vinyl group and a thiophene moiety, which are critical for its biological activity. The structural formula is represented as follows:

C10H10N2OS\text{C}_{10}\text{H}_{10}\text{N}_2\text{OS}

This structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, particularly against breast cancer cell lines. For instance, related compounds have shown significant inhibitory effects on the MCF-7 cell line, with IC50 values indicating their potency.

CompoundIC50 (μM)Cell Line
This compound TBDTBD
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63MCF-7
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole3.09MCF-7

The compound's effectiveness can be attributed to its ability to induce apoptosis in cancer cells, as evidenced by studies showing increased caspase activity and p53 expression levels in treated cells .

Antitubercular Activity

In addition to its anticancer properties, preliminary investigations have suggested that isoxazoles may possess antitubercular activity. Compounds structurally similar to this compound have been evaluated against Mycobacterium tuberculosis strains, demonstrating promising results that warrant further exploration .

The mechanism through which this compound exerts its biological effects likely involves modulation of specific molecular targets within cells. Isoxazoles are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Breast Cancer Study : A study conducted on isoxazole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against MCF-7 cells. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Tuberculosis Research : Another investigation focused on the antitubercular properties of isoxazoles showed that certain derivatives maintained good activity against both drug-susceptible and drug-resistant strains while exhibiting low toxicity towards human cells .

Summary of Findings

The biological activity of this compound appears promising based on preliminary studies. Its potential as an anticancer agent and its possible role in treating tuberculosis highlight the need for further research to fully elucidate its mechanisms and therapeutic applications.

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